(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15FN2OS2 and its molecular weight is 346.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Acrylamide derivatives, such as those synthesized in the study by Kamal et al. (2014), have shown promising cytotoxic activity against various human cancer cell lines. These compounds, including closely related chemical structures, act as tubulin polymerization inhibitors and have demonstrated significant anti-tubulin activity, cell-cycle effects, and the potential to induce apoptotic cell death in cancer cells (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014).
Fluorescence Quenching Studies
The quenching of tryptophanyl fluorescence by acrylamide has been studied by Eftink and Ghiron (1976), revealing the molecule's efficiency as a fluorescence quencher. This property allows for the discrimination of exposure levels of tryptophan residues in proteins, providing valuable insights into protein conformation and interactions (Eftink & Ghiron, 1976).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine, synthesized through methods including the use of acrylamide derivatives, have been evaluated for their antimicrobial activity. These compounds have shown significant activity against a range of bacterial and fungal strains, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Polymer Science and Material Chemistry
The reversible addition-fragmentation chain transfer (RAFT) polymerization of water-soluble bisubstituted acrylamide derivatives, like N-acryloylmorpholine, demonstrates the role of acrylamide derivatives in synthesizing homopolymers with potential applications in biotechnology and materials science. These polymers show controlled molecular weight distribution and could be applied in various fields, including drug delivery systems (Favier, Charreyre, Chaumont, & Pichot, 2002).
Synthesis of Fluorinated Compounds
In the realm of organic chemistry, acrylamide derivatives are utilized in the synthesis of fluorinated heterocyclic compounds, which are of interest due to their potential pharmaceutical applications. These synthetic methodologies enable the creation of various fluorine-containing molecules, underscoring the versatility of acrylamide derivatives in medicinal chemistry (Shi, Wang, & Schlosser, 1996).
Properties
IUPAC Name |
(E)-N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-9-20-14-7-5-12(18)11-15(14)23-17(20)19-16(21)8-6-13-4-3-10-22-13/h3-8,10-11H,2,9H2,1H3/b8-6+,19-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDLMYJSDMTLV-MRBCGABUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.